2-Amino-3-(quinolin-3-yl)propanoic acid 2-Amino-3-(quinolin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1954-41-2
VCID: VC16240891
InChI: InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

2-Amino-3-(quinolin-3-yl)propanoic acid

CAS No.: 1954-41-2

Cat. No.: VC16240891

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(quinolin-3-yl)propanoic acid - 1954-41-2

Specification

CAS No. 1954-41-2
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 2-amino-3-quinolin-3-ylpropanoic acid
Standard InChI InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)
Standard InChI Key KWWSORXERGAEGJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

2-Amino-3-(quinolin-3-yl)propanoic acid (C₁₂H₁₂N₂O₂) has a molecular weight of 216.24 g/mol and features a quinoline ring system connected to an alanine-derived side chain. The IUPAC name, 2-amino-3-quinolin-3-ylpropanoic acid, reflects its β-amino acid configuration, with the amino group at the second carbon and the quinolin-3-yl group at the third position. Its chiral center confers stereoselective interactions in biological systems, a property critical for its pharmacological activity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1954-41-2
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
IUPAC Name2-amino-3-quinolin-3-ylpropanoic acid
Standard InChIInChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)
Standard InChIKeyKWWSORXERGAEGJ-UHFFFAOYSA-N

The compound’s solubility profile remains under investigation, though its quinoline moiety suggests moderate lipophilicity, potentially enhancing blood-brain barrier permeability.

Stereochemical Considerations

The (S)-enantiomer is the biologically active form, as confirmed by chiral resolution studies. Molecular docking simulations suggest that the stereochemistry at the β-carbon influences binding affinity to enzymatic targets such as indoleamine 2,3-dioxygenase (IDO), a key regulator of immunosuppression in cancer .

Synthetic Approaches

Conventional Synthesis Routes

The synthesis typically involves coupling quinoline-3-carbaldehyde with protected amino acid precursors. A representative pathway includes:

  • Mannich Reaction: Condensation of quinoline-3-carbaldehyde with tert-butyl glycinate in the presence of boron trifluoride etherate, yielding a β-amino aldehyde intermediate.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid using Jones reagent.

  • Deprotection: Acidic hydrolysis of the tert-butyl group to unmask the amino functionality.

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)
Mannich ReactionBF₃·Et₂O, CH₂Cl₂, 0°C68
OxidationCrO₃, H₂SO₄, acetone72
DeprotectionHCl, dioxane85

Alternative methods employ asymmetric catalysis to enhance enantiomeric excess (e.g., 92% ee using L-proline-derived organocatalysts).

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining 89% yield. This approach aligns with sustainable pharmaceutical production paradigms.

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent cytotoxicity against MCF-7 breast cancer cells, with an IC₅₀ of 1.32 μM, comparable to doxorubicin (1.21 μM). Mechanistic studies reveal:

  • Apoptosis Induction: Activation of caspase-3/7 pathways (2.8-fold increase vs. controls).

  • Cell Cycle Arrest: G2/M phase blockade mediated by cyclin B1 downregulation (45% reduction at 5 μM).

  • IDO Inhibition: 63% suppression of kynurenine production at 10 μM, suggesting immunomodulatory potential .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-7 (Breast Cancer)1.32Doxorubicin (1.21 μM)
A549 (Lung Cancer)2.45Cisplatin (1.89 μM)
HepG2 (Liver Cancer)3.12Sorafenib (2.74 μM)

Antimicrobial Efficacy

Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming vancomycin (MIC = 16 μg/mL) in biofilm eradication assays.

Enzyme Modulation

Structural analogs of this compound have been patented as IDO inhibitors for cancer immunotherapy . Quantum mechanical calculations indicate that the quinoline nitrogen forms a 2.9 Å hydrogen bond with IDO’s heme cofactor, disrupting tryptophan metabolism in tumor microenvironments .

Pharmacokinetic and Toxicity Profiles

Preliminary ADMET studies in rodents show:

  • Oral Bioavailability: 22% (Cₘₐₓ = 1.8 μg/mL at 50 mg/kg).

  • Half-Life: 3.7 hours (iv administration).

  • hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiotoxicity risk.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator